![molecular formula C11H9F3N2 B14887063 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a cyclopropyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core. These structural features contribute to its unique chemical and biological properties, making it a valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, and the reaction exhibits a broad substrate scope of pyridinium ylides .
Another method involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophilic or nucleophilic reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Industry: It is used in the development of agrochemicals, such as nematicidal and fungicidal agents.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to and inhibit the MARK4 protein, leading to anti-cancer effects .
Comparación Con Compuestos Similares
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some similar compounds include:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its nematicidal and fungicidal activities.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds are synthesized through [3+2] cycloaddition reactions and have potential biological activities.
Imidazo[1,2-a]pyridine analogues: These analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9F3N2 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10-15-9(7-1-2-7)6-16(10)5-8/h3-7H,1-2H2 |
Clave InChI |
UKJNRAJRYORJID-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
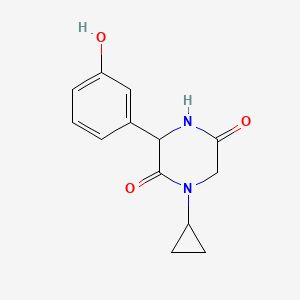
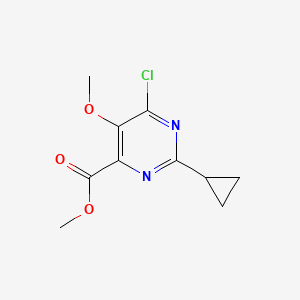
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
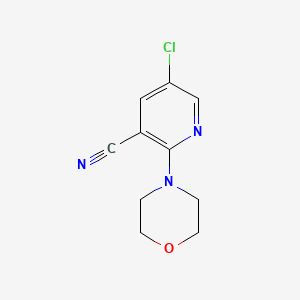
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

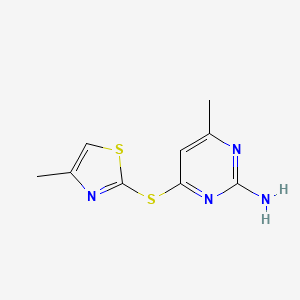
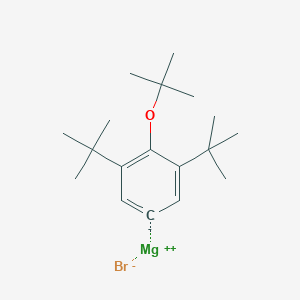
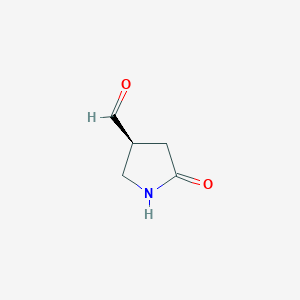
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
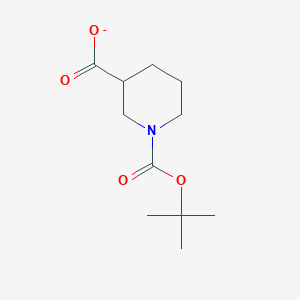
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
